

Application Notes and Protocols: BASIC RED 18:1 for Imaging

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Compound of Interest

Compound Name: BASIC RED 18:1

Cat. No.: B1172434

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Introduction

Basic Red 18:1 is a cationic monoazo dye, also known as Cationic Red X-GTLN, with the CAS number 12271-12-4.^[1] Its molecular structure, characterized by a quaternary ammonium group, imparts a positive charge, facilitating strong ionic interactions with negatively charged substrates.^{[1][2]} This property, common to basic dyes, makes it a candidate for investigation as a biological stain for visualizing cellular components rich in anionic molecules.^[1] While primarily utilized in the textile industry for dyeing acrylic fabrics, preliminary research has suggested its potential in other scientific applications, including as an antimicrobial agent and for fundamental dye-substrate interaction studies.^{[1][3]} This document provides an overview of its properties relevant to imaging and outlines generalized protocols for its potential use in in vitro and in vivo imaging applications.

Physicochemical and Fluorescent Properties

A thorough understanding of the physicochemical and fluorescent properties of **Basic Red 18:1** is crucial for its application in imaging. The dye presents as a dark red powder and is soluble in water.^{[3][4]} Its color is attributed to the presence of an azo linkage ($-N=N-$) within a conjugated aromatic system, which acts as a chromophore.^[1]

Table 1: Physicochemical and Fluorescent Properties of **BASIC RED 18:1**

Property	Value	Reference
Molecular Weight	470.4 g/mol	[1]
CAS Number	12271-12-4	[1]
Appearance	Dark red powder	[3][4]
Absorption Maximum (λ_{max})	540–550 nm (in aqueous solution)	[1]
Photostability	Greater than Rhodamine B	[1]
Solubility	30 g/L in water at 60 °C	[3]

Note: The quantum yield and extinction coefficient for **Basic Red 18:1** are not readily available in the reviewed literature.

Potential Applications in Imaging

The cationic nature of **Basic Red 18:1** suggests its potential for binding to and visualizing negatively charged structures within biological samples, such as nucleic acids and certain proteins. Its reported photostability is a desirable characteristic for fluorescence microscopy, particularly for time-lapse imaging.[1] Potential applications that could be explored include:

- Counterstaining in Histology: As a red-emitting dye, it could serve as a counterstain for specific cellular components.
- Flow Cytometry: Its ability to label cells could be leveraged for cell tracking and analysis.[1]
- In Vitro Cell Staining: Visualization of cellular structures in cultured cells.

Experimental Protocols

Disclaimer: The following protocols are generalized starting points for researchers interested in exploring the use of **Basic Red 18:1** for imaging. Optimization of staining concentrations, incubation times, and washing steps will be necessary for specific cell types and applications.

In Vitro Staining of Adherent Cells

This protocol provides a basic framework for staining the nuclei of adherent cells in culture.

Materials:

- **Basic Red 18:1**
- Phosphate-Buffered Saline (PBS), pH 7.4
- Dimethyl Sulfoxide (DMSO)
- 4% Paraformaldehyde (PFA) in PBS
- Mounting Medium
- Glass coverslips and microscope slides
- Fluorescence microscope with appropriate filter sets (e.g., TRITC/Rhodamine)

Protocol:

- Cell Culture: Grow adherent cells on sterile glass coverslips in a petri dish to the desired confluency.
- Fixation:
 - Aspirate the culture medium.
 - Wash the cells twice with PBS.
 - Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
 - Wash the cells three times with PBS for 5 minutes each.
- Stock Solution Preparation: Prepare a 1 mM stock solution of **Basic Red 18:1** in DMSO. Store protected from light at -20°C.

- Staining Solution Preparation: Dilute the 1 mM stock solution in PBS to a working concentration. A starting range of 1-10 μ M is recommended for initial optimization.
- Staining:
 - Incubate the fixed cells with the **Basic Red 18:1** staining solution for 15-30 minutes at room temperature, protected from light.
- Washing:
 - Aspirate the staining solution.
 - Wash the cells three times with PBS for 5 minutes each to remove unbound dye.
- Mounting and Imaging:
 - Mount the coverslips onto microscope slides using an appropriate mounting medium.
 - Image the stained cells using a fluorescence microscope with excitation and emission wavelengths suitable for the dye (e.g., Excitation: \sim 540 nm, Emission: $>$ 560 nm).

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References

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